molecular formula C7H11Cl2N3O B3421213 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride CAS No. 21051-13-8

2-amino-N-(pyridin-4-yl)acetamide dihydrochloride

Cat. No. B3421213
CAS RN: 21051-13-8
M. Wt: 224.08 g/mol
InChI Key: DOTKQFMUGFSZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-(pyridin-4-yl)acetamide dihydrochloride” is a chemical compound . It has been described as a potent adaptor-associated kinase 1 inhibitor, which may have the potential to treat neuropathic pain and other neurological disorders including schizophrenia, Parkinson’s disease, bipolar disorder, and Alzheimer’s disease .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation . Another study describes the early exploration of the structure-activity relationships of a lead pyrimidin-4-yl acetamide series .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(pyridin-4-yl)acetamide dihydrochloride” can be represented by the Inchi Code: 1S/C7H9N3O.2ClH/c8-5-7(11)10-6-1-3-9-4-2-6;;/h1-4H,5,8H2,(H,9,10,11);2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-(pyridin-4-yl)acetamide dihydrochloride” include a molecular weight of 224.09, and it is a powder at room temperature .

Scientific Research Applications

Protein Kinase Inhibition

The compound has been used in the synthesis of derivatives that have been evaluated for their inhibitory effects on protein kinases . The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

The compound has been used in the synthesis of derivatives that have shown inhibitory effects on VEGFR-2 . This inhibition can reduce collagen deposition in a liver fibrosis model .

Platelet Derived Growth Factor-β (PDGF-β) Inhibition

The compound has been used in the synthesis of derivatives that have shown inhibitory effects on PDGF-β . This inhibition can reduce collagen synthesis in rat and dog models by inactivating hepatic stellate cells .

Collagen Prolyl-4-Hydroxylase (CP4H) Inhibition

The compound has been used in the synthesis of derivatives that have shown inhibitory effects on CP4H . This inhibition can reduce collagen synthesis in keloid fibroblasts or the CCl4 model of chronic hepatic injury .

Transforming Growth Factor-β1 (TGF-β1) Inhibition

The compound has been used in the synthesis of derivatives that have shown inhibitory effects on TGF-β1 . This inhibition can block the mRNA expression of TGF-β1 in hepatic stellate cells .

Antioxidant Properties

The compound has been used in the synthesis of derivatives that have shown antioxidant properties . These properties can prevent fibrosis by reducing the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .

Safety and Hazards

The safety information for “2-amino-N-(pyridin-4-yl)acetamide dihydrochloride” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “2-amino-N-(pyridin-4-yl)acetamide dihydrochloride” could involve further exploration of its structure-activity relationships and potential applications in treating various neurological disorders .

properties

IUPAC Name

2-amino-N-pyridin-4-ylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c8-5-7(11)10-6-1-3-9-4-2-6;;/h1-4H,5,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTKQFMUGFSZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(pyridin-4-yl)acetamide dihydrochloride

CAS RN

21051-13-8
Record name 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(pyridin-4-yl)acetamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-(pyridin-4-yl)acetamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-N-(pyridin-4-yl)acetamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-N-(pyridin-4-yl)acetamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-N-(pyridin-4-yl)acetamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-N-(pyridin-4-yl)acetamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.